1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
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Description
The compound 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is a chemical entity that may be synthesized through various organic reactions involving dichlorophenyl and methylphenylsulfonyl moieties. While the specific compound is not directly mentioned in the provided papers, insights into its synthesis and properties can be inferred from related research on diarylmethyl sulfur and selenium compounds, aryl propanone derivatives, and vinyl sulfones.
Synthesis Analysis
The synthesis of related diarylmethyl sulfur and selenium compounds involves the use of sodium borohydride in ethanol-DMF for E-E bond cleavage at room temperature, yielding satisfactory results . Aryl propanone hydrochlorides, which share a similar backbone to the compound , are synthesized via Mannich reactions, indicating that a similar approach might be applicable . Vinyl sulfones, which are structurally related, are synthesized through dehydrative protocols using MeSO2Cl/organic base systems . These methods provide a foundation for the potential synthesis of 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone.
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as single crystal X-ray analysis , , . These analyses reveal that the molecules can crystallize in different space groups and exhibit varying degrees of symmetry. For the compound of interest, a similar structural analysis would likely be necessary to fully understand its conformation and crystalline properties.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes electrophile-induced cyclization reactions and 1,3-dipolar cycloaddition reactions . These reactions lead to the formation of various heterocyclic products and can involve rearrangements and eliminations. The compound 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone may also undergo such reactions, potentially yielding novel organic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by spectroscopic techniques such as IR, NMR, and MS, as well as elemental analysis , . These methods provide information on the purity, composition, and functional groups present in the molecules. The thermal stability of these compounds is also investigated, which is crucial for practical applications . For the compound , similar analytical techniques would be employed to determine its properties and stability.
Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds related to 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone. For example, the resolution and determination of absolute configuration of antiandrogenic compounds show the importance of structural analysis in medicinal chemistry, highlighting the role of stereochemistry and functional groups in biological activity (Tucker & Chesterson, 1988). Similarly, the synthesis of sulfonated block copolymers for fuel-cell applications demonstrates the utility of sulfone-containing compounds in developing materials with high proton conductivity and mechanical properties, essential for energy technologies (Bae, Miyatake, & Watanabe, 2009).
Electronic Transport in Polymeric Materials
Studies on the electronic transport mechanism in thin films of poly(azomethine sulfone)s reveal the semiconducting properties of these materials, establishing a correlation between polymer chemical structure and electronic properties. This research contributes to the understanding of materials suitable for electronic and optoelectronic applications, indicating the potential of sulfone-containing compounds in the development of new electronic materials (Rusu et al., 2007).
Proton Exchange Membranes for Fuel Cells
The development of locally and densely sulfonated poly(ether sulfone)s for fuel cell applications highlights the importance of sulfone-containing polymers in energy conversion technologies. These materials exhibit efficient proton conduction and high thermal stability, essential for the performance and durability of fuel cell membranes (Matsumoto, Higashihara, & Ueda, 2009).
Environmental Applications
Research on the photochemical production of biphenyls from oxidized sulfur compounds obtained by oxidative desulfurization of light oils demonstrates the environmental applications of sulfone-containing compounds. This work shows the potential for converting sulfur pollutants into valuable chemicals, contributing to the development of sustainable chemical processes (Shiraishi et al., 2003).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylphenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3S/c1-11-2-5-13(6-3-11)22(20,21)9-8-16(19)12-4-7-14(17)15(18)10-12/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNJFXSBGXPKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone |
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